Cyanoferrocene

Descripción general

Descripción

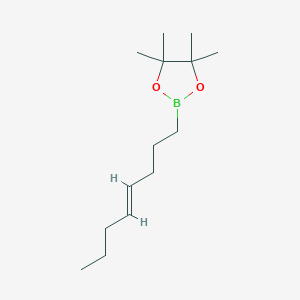

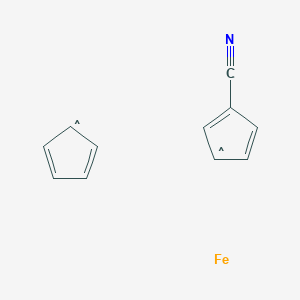

Cyanoferrocene, with the molecular formula C6H4N.C5H5.Fe, is a compound that forms sheets through hydrogen bonding . The Nitrogen atom in the molecule accepts hydrogen bonds from C-H bonds in two other molecules, resulting in each molecule being hydrogen-bonded to four others . It has occupied an important position since it can be converted to a structurally diverse set of ferrocenyl compounds that are attractive synthetic targets due to their chemical and biological properties .

Synthesis Analysis

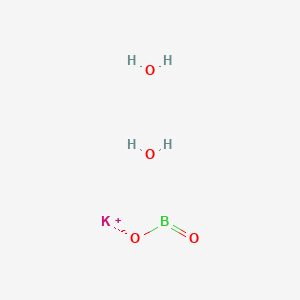

The synthesis of cyanoferrocene involved treating 3.1g (0.01 mol) of iodoferrocene and 3.6g (0.04 mol) of copper (I) cyanide with 20 ml of pyridine . The resulting crude product was purified by chromatography on Florisil, yielding 1.75 g of cyanoferrocene with a yield of 83% . A by-product of unidentified yellow crystals was also obtained, weighing 0.15g with a melting point of 157-158°C .

Molecular Structure Analysis

In cyanoferrocene, the Nitrogen atom acts as a hydrogen-bond acceptor from C-H bonds in two other molecules . Each molecule is thus hydrogen-bonded to four others, forming sheets .

Chemical Reactions Analysis

1’-(Diphenylphosphino)-1-cyanoferrocene reacts with silver(I) halides at a 1:1 metal-to-ligand ratio to afford the heterocubane complexes .

Physical And Chemical Properties Analysis

Cyanoferrocene has a melting point of 107-108℃ . It forms sheets through hydrogen bonding .

Aplicaciones Científicas De Investigación

Anticancer Research

Cyanoferrocene derivatives have been explored for their potential in anticancer therapy . The ferrocene moiety is known to exhibit anticancer activity, and modifications like the addition of a cyano group could enhance this property. Studies have shown that some ferrocenyl derivatives are highly active against several diseases, including cancer .

Biomedical Applications

The structural versatility of ferrocene derivatives makes them suitable for a range of biomedical applications. Cyanoferrocene, with its unique electronic and structural properties, could be used in the development of bioactive molecules that target specific biological pathways or diseases .

Materials Science

In the realm of materials science, Cyanoferrocene can be utilized to create novel materials with desirable physical and electrochemical properties. These materials could have applications in creating molecular materials , redox-sensors , and polymers .

Antimalarial Agents

Ferrocenyl derivatives, including Cyanoferrocene, have been studied as potential antimalarial agents. The modification of existing antimalarial drugs with ferrocenyl groups is an active area of research, aiming to develop more effective treatments for malaria .

Antibacterial Agents

The antibacterial properties of ferrocene derivatives are also being investigated. Cyanoferrocene could serve as a scaffold for synthesizing new compounds with enhanced antibacterial activity, potentially leading to new classes of antibiotics .

Neurobiological Diseases

Cyanoferrocene-based compounds are being researched for their potential applications in treating neurobiological diseases. Their ability to cross the blood-brain barrier and interact with neurological targets makes them promising candidates for the treatment of various neurological disorders .

Electrochemical Sensors

Due to its electroactive nature, Cyanoferrocene can be incorporated into electrochemical sensors. These sensors could be used for detecting a range of biological and chemical substances, offering high sensitivity and selectivity .

Organometallic Chemistry

Cyanoferrocene plays a significant role in organometallic chemistry, where it can be used as a building block for synthesizing complex organometallic structures. This has implications for catalysis and the development of new synthetic methodologies .

Safety And Hazards

When handling cyanoferrocene, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

InChI |

InChI=1S/C6H4N.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4H;1-5H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMXECUYNSSRNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[CH]C=C1.C1=CC(=C[CH]1)C#N.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FeN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanferrocen | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1R,4S)-4-ethoxy-2-oxocyclohexyl]propanoic acid](/img/structure/B1143273.png)

![Xanthosine-[8-3H] 5'-triphosphate tetraammonium salt](/img/structure/B1143274.png)